Biological activity of pyrido-fused 1,2-thiazine derivatives
An In-Depth Technical Guide to the Biological Activity of Pyrido-fused 1,2-Thiazine Derivatives Introduction: A Scaffold of Therapeutic Promise In the landscape of medicinal chemistry, the quest for novel molecular frame...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Biological Activity of Pyrido-fused 1,2-Thiazine Derivatives
Introduction: A Scaffold of Therapeutic Promise
In the landscape of medicinal chemistry, the quest for novel molecular frameworks with significant therapeutic potential is perpetual. Among the myriad of heterocyclic compounds, pyrido-fused 1,2-thiazine derivatives have emerged as a particularly promising class. These structures, characterized by the fusion of a pyridine ring with a 1,2-thiazine ring system, represent a unique chemical architecture that has demonstrated a remarkable breadth of biological activities. The inherent structural features, including the presence of nitrogen and sulfur heteroatoms and the specific arrangement of the fused rings, confer upon these molecules the ability to interact with a diverse array of biological targets.
This guide serves as a technical exploration for researchers, scientists, and drug development professionals, delving into the core biological activities of these compounds. We will move beyond a mere cataloging of effects to analyze the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and synthesize key data to provide a comprehensive understanding of their potential. The narrative is structured to follow the scientific journey from synthesis to biological characterization, highlighting the causal links between chemical structure and pharmacological effect.
The principal activities discussed herein include their potent anticancer , anti-inflammatory , and antimicrobial properties. By examining the structure-activity relationships, mechanistic pathways, and methodologies for assessment, this document aims to equip researchers with the foundational knowledge required to innovate within this exciting field of drug discovery.
Part 1: Synthesis of the Pyrido-fused 1,2-Thiazine Core
The biological exploration of any chemical class begins with its synthesis. The construction of the pyrido-fused 1,2-thiazine scaffold is a critical step that dictates the potential for derivatization and subsequent biological screening. A common and effective strategy involves a reductive lactamization (cyclization) process.
This approach often starts with a substituted thieno[2,3-b]pyridine derivative, which is subjected to reactions that introduce a side chain containing a carboxylic acid. The subsequent reductive cyclization, often facilitated by reagents like stannous chloride or sodium dithionite, leads to the formation of the fused thiazine ring, specifically a lactam (a cyclic amide). This method is advantageous as it allows for the introduction of various substituents on the core structure, enabling the exploration of structure-activity relationships (SAR).[1]
General Synthesis Workflow
The following diagram illustrates a representative synthesis pathway. The choice of starting materials and reagents is crucial as it directly influences the final compound's properties and potential biological targets. For instance, the selection of different α-mercaptoalkanoic acids allows for the introduction of varied R-groups, which can significantly modulate the compound's steric and electronic profile.
The Uncharted Territory: A Technical Guide to the Patent Landscape and Synthesis of Pyrido[3,2-c]thiazines
The Uncharted Territory: A Technical Guide to the Patent Landscape and Synthesis of Pyrido[3,2-c][1][2]thiazines For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist...
Author: BenchChem Technical Support Team. Date: February 2026
The Uncharted Territory: A Technical Guide to the Patent Landscape and Synthesis of Pyrido[3,2-c][1][2]thiazines
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrido[3,2-c][1][2]thiazine scaffold represents a relatively unexplored area within the vast landscape of nitrogen- and sulfur-containing heterocyclic compounds. While its isomers have found applications in various therapeutic areas, the unique arrangement of the pyridine and thiazine rings in the [3,2-c] fusion presents a distinct electronic and steric environment, hinting at novel pharmacological possibilities. This in-depth technical guide navigates the sparse patent landscape for the synthesis of the pyrido[3,2-c][1][2]thiazine core, providing a comprehensive analysis of potential synthetic strategies rooted in established chemical principles and drawing parallels from the synthesis of related pyridothiazine isomers. This document is intended to serve as a foundational resource for researchers and drug development professionals venturing into this promising, yet uncharted, chemical space.
Introduction: The Allure of the Pyrido[3,2-c][1][2]thiazine Core
Nitrogen- and sulfur-containing heterocycles are cornerstones of medicinal chemistry, with pyridothiazine derivatives being no exception. Various isomers of this heterocyclic system have been investigated for a range of biological activities, including but not limited to, anticancer, antibacterial, and central nervous system-related applications.[3] The specific [3,2-c] fusion, however, remains a synthetic challenge with a correspondingly quiet patent landscape. This guide aims to illuminate potential pathways to this novel scaffold, fostering innovation in an area ripe for discovery.
The core structure of pyrido[3,2-c][1][2]thiazine is characterized by the fusion of a pyridine ring with a 1,2-thiazine ring. The dioxide form, pyrido[3,2-c][1][2]thiazine 1,1-dioxide, is of particular interest due to the chemical stability and hydrogen bond accepting capability of the sulfonyl group, a common feature in many bioactive molecules.
Navigating the Patent Void: An Analysis of the Intellectual Property Landscape
A comprehensive survey of the patent literature reveals a significant lack of intellectual property specifically claiming the synthesis or application of the pyrido[3,2-c][1][2]thiazine core. The majority of relevant patents focus on other isomers, such as the pyrido[4,3-e]-1,2,4-thiadiazines and pyrido[3,2-e]-1,2-thiazines. For instance, patent WO1997026264A1 describes pyrido-1,2,4-thiadiazine and pyrido-1,4-thiazine derivatives, but does not explicitly cover the [3,2-c][1][2]thiazine isomer.[1] This scarcity of patents underscores the novelty of this scaffold and presents a unique opportunity for innovation and the establishment of a strong intellectual property position for entities that successfully develop efficient synthetic routes and identify valuable biological activities.
The lack of a dense patent landscape can be attributed to several factors, including potential synthetic hurdles in achieving the desired regiochemistry of the ring fusion and a historical focus on other, more readily accessible isomers. This guide, therefore, will extrapolate from existing knowledge on the synthesis of related heterocyclic systems to propose viable synthetic strategies.
Proposed Synthetic Strategies: Forging a Path to the Pyrido[3,2-c][1][2]thiazine Core
Based on established principles of heterocyclic synthesis and drawing analogies from the preparation of related compounds, two primary retrosynthetic approaches can be envisioned for the construction of the pyrido[3,2-c][1][2]thiazine 1,1-dioxide core.
Diagram 1: Retrosynthetic Analysis of Pyrido[3,2-c][1][2]thiazine 1,1-dioxide
Caption: Retrosynthetic strategies for the pyrido[3,2-c][1][2]thiazine core.
Approach A: Intramolecular Cyclization of a Pre-functionalized Pyridine
This strategy hinges on the construction of a pyridine ring already bearing the necessary functionalities for the subsequent thiazine ring closure. A key intermediate would be a 2-amino-3-substituted pyridine.
3.1.1. Synthesis of Key Intermediates
The synthesis of appropriately substituted pyridines is a well-established field. For our purpose, a crucial starting material would be a derivative of 2-aminopyridine with a suitable electrophilic or nucleophilic side chain at the 3-position.
Diagram 2: Synthetic Pathway for Approach A
Caption: Proposed synthetic workflow for Approach A.
Experimental Protocol (Hypothetical):
Synthesis of 2-Amino-3-(bromomethyl)pyridine: To a solution of 2-amino-3-methylpyridine in a suitable solvent (e.g., CCl4), add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN). Reflux the mixture under inert atmosphere until completion of the reaction (monitored by TLC). After cooling, filter the succinimide and concentrate the filtrate. Purify the crude product by column chromatography.
Synthesis of 2-Aminopyridine-3-methanesulfonic acid: The 2-amino-3-(bromomethyl)pyridine can be reacted with sodium sulfite to introduce the sulfonic acid moiety, followed by oxidation if necessary.
Intramolecular Cyclization: The resulting 2-aminopyridine-3-methanesulfonic acid can then be subjected to intramolecular cyclization. This critical step would likely require a strong dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent at elevated temperatures to facilitate the formation of the sulfonamide linkage and the thiazine ring.
Causality Behind Experimental Choices:
NBS for Bromination: NBS is a selective reagent for allylic and benzylic bromination, which is analogous to the methyl group on the pyridine ring.
Dehydrating Agent for Cyclization: The formation of the sulfonamide bond in the final cyclization step involves the removal of a molecule of water. Strong dehydrating agents are necessary to drive this equilibrium towards the product.
Approach B: Intermolecular Cyclocondensation
This approach involves the reaction of a bifunctional pyridine derivative with a suitable two-carbon synthon. A key starting material for this strategy is 2-aminopyridine-3-sulfonamide.
3.2.1. Synthesis of 2-Aminopyridine-3-sulfonamide
The synthesis of aminopyridine sulfonamides is a known process. A potential route involves the sulfonation of 2-aminopyridine. However, controlling the regioselectivity of sulfonation can be challenging. An alternative is to introduce the sulfonyl group via a different route, for example, from a corresponding sulfonyl chloride.
Diagram 3: Synthetic Pathway for Approach B
Caption: Proposed synthetic workflow for Approach B.
Experimental Protocol (Hypothetical):
Synthesis of 2-Aminopyridine-3-sulfonamide: This can be prepared from 2-aminopyridine through chlorosulfonation followed by amination. Careful control of reaction conditions is crucial to favor substitution at the 3-position.
Reaction with a 1,2-Dielectrophile: The 2-aminopyridine-3-sulfonamide is then reacted with a suitable two-carbon building block containing two electrophilic centers. A classic example is a halo-aldehyde or a halo-ketone. For instance, reaction with chloroacetaldehyde would lead to the formation of an intermediate N-(2-oxoethyl)sulfonamide.
Intramolecular Cyclization: The intermediate would then undergo an intramolecular cyclization. This step could be promoted by either acid or base catalysis, leading to the formation of the thiazine ring. A base-catalyzed intramolecular condensation (an aldol-type reaction) is a plausible pathway.
Causality Behind Experimental Choices:
Bifunctional Reagent: The use of a 1,2-dielectrophile provides the two carbon atoms necessary to form the six-membered thiazine ring.
Catalysis for Cyclization: The choice of acid or base catalysis for the final cyclization step will depend on the specific nature of the intermediate and the desired reaction pathway. A base would deprotonate the carbon alpha to the carbonyl, initiating the cyclization.
Data Presentation and Comparison
As the synthesis of the pyrido[3,2-c][1][2]thiazine core is not well-documented, quantitative data from patents is unavailable. However, we can create a comparative table of reaction conditions for the synthesis of related pyridothiazine isomers found in the literature to provide a starting point for optimization.
The patent landscape for the synthesis of pyrido[3,2-c][1][2]thiazine is largely uncharted, presenting a significant opportunity for the discovery and protection of novel intellectual property. The synthetic strategies outlined in this guide, based on established principles of heterocyclic chemistry and analogies with related systems, provide a rational starting point for researchers aiming to explore this promising chemical space. The successful synthesis and biological evaluation of pyrido[3,2-c][1][2]thiazine derivatives could unlock new therapeutic avenues and lead to the development of a new class of patented compounds. Further research into efficient and scalable synthetic routes is paramount to realizing the full potential of this intriguing heterocyclic core.
References
WO1997026264A1 - Pyrido-1,2,4-thiadiazine and pyrido-1,4-thiazine derivatives, their prepar
Synthesis of Novel Pyrido[4,3-e][1][2][4]triazino[3,2-c][1][2][4]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity. Molecules. 2016, 21(1), 41. [Link]
Synthesis and pharmacological study of some derivatives of pyrazolo[4,3-c]pyrido[3,2-c]-1,2-thiazine-5,5-dioxide, a novel heterocyclic ring system. Il Farmaco. 1995, 50(1), 29-35. [Link]
Reagents for Sulfonamide Bond Formation in Thiazine Synthesis: Application Notes and Protocols
Abstract: The sulfonamide functional group is a cornerstone of medicinal chemistry, and its incorporation within a thiazine scaffold gives rise to structures with significant therapeutic potential. Cyclic sulfonamides, o...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: The sulfonamide functional group is a cornerstone of medicinal chemistry, and its incorporation within a thiazine scaffold gives rise to structures with significant therapeutic potential. Cyclic sulfonamides, or sultams, are key examples of this structural class, appearing in drugs with activities ranging from antiepileptic to anti-inflammatory.[1] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary reagents and protocols used to construct the critical sulfonamide bond in the synthesis of thiazine derivatives. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
Chapter 1: The Cornerstone Strategy: Intramolecular Cyclization of Sulfonamide Precursors
The most robust and widely adopted strategy for synthesizing saturated thiazine rings containing a sulfonamide moiety (e.g., 1,2-thiazinane-1,1-dioxides) is through intramolecular cyclization. This approach logically separates the synthesis into two key stages:
Formation of a Linear Acyclic Sulfonamide: A bifunctional starting material, typically containing an amine and a leaving group (or a precursor like an alcohol), is reacted to install the sulfonyl group.
Intramolecular Ring Closure: The newly formed sulfonamide undergoes an intramolecular reaction to form the cyclic N-S bond, yielding the thiazine ring.
1.1 Reagent Class: Sulfonyl Chlorides and Amines
The reaction between a sulfonyl chloride and a primary or secondary amine is the most fundamental method for creating a sulfonamide bond. In thiazine synthesis, this is typically applied to a substrate that contains both an amine and a hydroxyl group, setting the stage for a subsequent cyclization.
The reaction begins with the nucleophilic attack of the amine nitrogen onto the electrophilic sulfur atom of the sulfonyl chloride. This process generates a protonated intermediate and a chloride ion. A base, typically a tertiary amine like triethylamine (TEA) or pyridine, is crucial. Its primary role is to act as a scavenger for the hydrogen chloride (HCl) generated in the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
Once the linear hydroxy-sulfonamide is formed, a second base (e.g., sodium hydride, NaH) can be used to deprotonate the sulfonamide N-H. The resulting sulfonamide anion then acts as a nucleophile, displacing a leaving group on the same molecule (often formed by activating the hydroxyl group) to close the ring.
Caption: Workflow for Sultam Synthesis using Sulfonyl Chlorides.
This protocol describes the synthesis of a sultam from a 4-amino-1-butanol precursor.
Materials:
4-Amino-1-butanol
Methanesulfonyl chloride (MsCl)
Triethylamine (TEA), anhydrous
Sodium hydride (NaH), 60% dispersion in mineral oil
Dichloromethane (DCM), anhydrous
Tetrahydrofuran (THF), anhydrous
Saturated aqueous ammonium chloride (NH₄Cl)
Saturated aqueous sodium chloride (brine)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Part A: Synthesis of N-(4-hydroxybutyl)methanesulfonamide
Dissolve 4-amino-1-butanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (0.2 M) in a round-bottom flask equipped with a magnetic stirrer and an argon inlet.
Cool the mixture to 0 °C in an ice bath.
Slowly add methanesulfonyl chloride (1.1 eq) dropwise via syringe over 15 minutes. Ensure the internal temperature does not exceed 5 °C.
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor progress by TLC.
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude hydroxy-sulfonamide, which can often be used in the next step without further purification.
Part B: Intramolecular Cyclization
Wash the sodium hydride (1.5 eq) with hexanes to remove the mineral oil and carefully suspend it in anhydrous THF (0.1 M) under an argon atmosphere.
Cool the NaH suspension to 0 °C.
Dissolve the crude N-(4-hydroxybutyl)methanesulfonamide from Part A in anhydrous THF and add it dropwise to the NaH suspension. (Note: Hydrogen gas is evolved).
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 6 hours.
Cool the reaction to 0 °C and cautiously quench by the slow addition of water.
Extract the mixture with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
Purify the crude product by flash column chromatography (silica gel, appropriate eluent system, e.g., hexanes/ethyl acetate) to afford the pure 1,2-thiazinane-1,1-dioxide product.
1.2 Reagent Class: Mitsunobu Reagents for Dehydrative Cyclization
The Mitsunobu reaction is a powerful tool for achieving intramolecular cyclization under mild, dehydrative conditions.[2] It is particularly valuable for substrates sensitive to the harsher conditions of base-mediated cyclizations and for controlling stereochemistry. An intramolecular Mitsunobu reaction of a hydroxy-sulfonamide precursor can directly yield the thiazine ring.[3]
The reaction is mediated by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The phosphine and azodicarboxylate react to form a phosphonium salt intermediate. The alcohol of the hydroxy-sulfonamide then attacks this intermediate, activating the hydroxyl group as an excellent leaving group (an oxyphosphonium salt). The sulfonamide nitrogen, being acidic, is deprotonated (often by the reduced azodicarboxylate) and acts as the intramolecular nucleophile, attacking the activated carbon center and displacing the triphenylphosphine oxide byproduct to form the cyclic sultam.[2][3] A key feature of this reaction is the clean inversion of stereochemistry at the carbon bearing the alcohol.
Caption: Simplified Mitsunobu Cycle for Intramolecular Sultam Synthesis.
This protocol is adapted for the cyclization of a generic hydroxy-sulfonamide.
Materials:
Hydroxy-sulfonamide precursor
Triphenylphosphine (PPh₃)
Diisopropyl azodicarboxylate (DIAD)
Tetrahydrofuran (THF), anhydrous
Silica gel for chromatography
Procedure:
Dissolve the hydroxy-sulfonamide precursor (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (0.1 M) in a flame-dried, argon-flushed flask.
Cool the solution to 0 °C in an ice bath.
Add DIAD (1.5 eq) dropwise to the stirred solution over 20 minutes. A color change (e.g., to yellow/orange) is typically observed.
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
The crude residue will contain the product and significant amounts of triphenylphosphine oxide and the DIAD-hydrazine byproduct. Direct purification by flash column chromatography is typically required to isolate the pure cyclic sultam.
Parameter
Sulfonyl Chloride Method
Mitsunobu Method
Key Reagents
Sulfonyl Chloride, Amine, Base (e.g., TEA, NaH)
Phosphine (PPh₃), Azodicarboxylate (DIAD/DEAD)
Conditions
Often requires strong base (NaH) and heating
Mild, often 0 °C to room temperature
Stereochemistry
Retention or inversion, depends on activation step
Can be challenging due to high-polarity byproducts
Key Advantage
Cost-effective, scalable
Mild conditions, excellent stereochemical control
Chapter 2: Alternative and Modern Approaches
While the methods described above are the most common, other strategies offer unique advantages for specific synthetic challenges.
2.1 Vinyl Sulfonamides as Michael Acceptors
Vinyl sulfonamides are excellent Michael acceptors. An intramolecular oxa-Michael reaction, where a hydroxyl group within the same molecule adds to the double bond, can be a highly effective method for forming five- to eight-membered sultam rings under mild conditions.[1] This pathway is initiated by deprotecting a protected alcohol, which then cyclizes onto the vinyl sulfonamide moiety.[1]
2.2 Catalytic and Novel Reagents
The field of sulfonamide synthesis is continually evolving. Modern methods are emerging that offer new pathways to these crucial structures.
Acid-Catalyzed Cyclization: For specific substrates, such as N-cyano sulfoximines, strong acid can induce hydrolysis and intramolecular cyclocondensation in a one-pot process to yield thiadiazine-type structures.[4][5]
Transition Metal Catalysis: Copper- and palladium-catalyzed reactions are being developed to form N-S bonds under increasingly mild conditions, offering high functional group tolerance, which is critical in complex molecule synthesis.[6]
Chapter 3: Method Selection and Workflow
Choosing the appropriate synthetic strategy depends on several factors: the structure of the target molecule, the availability of starting materials, stereochemical requirements, and functional group compatibility.
Caption: Decision workflow for selecting a sultam synthesis method.
References
Oh, I. S., Seo, Y. J., Hyun, J. Y., Lim, H. J., Lee, D. H., & Park, S. J. (2022). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. ACS Omega, 7(2), 2160–2169. [Link]
Oh, I. S., Seo, Y. J., Hyun, J. Y., Lim, H. J., Lee, D. H., & Park, S. J. (2022). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. PubMed. [Link]
De Simone, F., Gauthier, D. R., & Waser, J. (2009). Synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions. PubMed. [Link]
Kovalov, M. S., Vashchenko, B. V., Mykhailiuk, P. K., & Komarov, I. V. (2024). NITRILES AS MULTIPURPOSE REAGENTS FOR THE SYNTHESIS OF SULTAMS AND SULTONS (REVIEW ARTICLE). ChemRxiv. [Link]
ResearchGate. (n.d.). Intramolecular cyclization of sulfonamides. ResearchGate. [Link]
Reddy, T. J., Le, K., & Hanson, P. R. (2009). Synthesis of Sultam Scaffolds via Intramolecular Oxa-Michael and Diastereoselective Baylis-Hillman Reactions. PubMed Central. [Link]
Bentham Science. (n.d.). Efficient Synthesis of Five and Six Member Sultam. Bentham Science. [Link]
Kovalov, M. S., Vashchenko, B. V., Mykhailiuk, P. K., & Komarov, I. V. (2024). Nitriles as multipurpose reagents for the synthesis of sultams and sultons (review article). ChemRxiv. [Link]
Merritt, E. A., & KFP, P. R. (2010). Intramolecular monomer-on-monomer (MoM) mitsunobu cyclization for the synthesis of benzofused thiadiazepine-dioxides. PubMed Central. [Link]
Oh, I. S., Seo, Y. J., Park, S. J., Lee, D. H., & Lim, H. J. (2023). Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. SciSpace. [Link]
Szabó, D., Dargó, G., Kádas, I., & Sánta, Z. (2023). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. MDPI. [Link]
But, T. Y., & Toy, P. H. (2007). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 107(12), 5239–5332. [Link]
Merritt, E. A., O'Brien, M., & Bradley, M. (2010). Intramolecular monomer-on-monomer (MoM) Mitsunobu cyclization for the synthesis of benzofused thiadiazepine-dioxides. Chemical Communications. [Link]
Overcoming steric hindrance in substituted pyridothiazines
Status: Online | Tier: L3 Engineering Support Topic: Overcoming Steric Hindrance in Substituted Pyridothiazines Ticket ID: PYR-THIA-001 Welcome to the Technical Support Center User Warning: You are accessing advanced pro...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Online | Tier: L3 Engineering Support
Topic: Overcoming Steric Hindrance in Substituted Pyridothiazines
Ticket ID: PYR-THIA-001
Welcome to the Technical Support Center
User Warning: You are accessing advanced protocols for the synthesis of pyrido[x,y-b][1,4]thiazines (diazaphenothiazines). The protocols below assume you are facing "stall-out" conditions where standard thermal cycling has failed due to steric clashes at the ortho-positions or bulky N-substituents.
This guide treats your synthesis as a debugging process. We isolate the failure mode (Ring Closure vs. Functionalization) and apply specific patches (Catalytic Systems or Rearrangement Conditions).
Module 1: Core Construction (Ring Closure)
Issue: The "Smiles Rearrangement" failed to cyclize the intermediate sulfide.
Diagnosis: Steric bulk at the ortho-position of the pyridine ring is preventing the formation of the spirocyclic Meisenheimer complex required for the
migration.
The Mechanism: Why it Stalls
The synthesis of pyridothiazines typically proceeds via the Smiles rearrangement . You likely formed the sulfide bridge (C-S-C), but the subsequent intramolecular nucleophilic aromatic substitution (
) is blocked.
Normal Flow: Sulfide
Thiolate attack on Pyridine Meisenheimer Complex Product.
Steric Failure: The bulky substituent increases the rotational energy barrier, preventing the nitrogen nucleophile from achieving the necessary trajectory (100-110° angle) to attack the electrophilic carbon.
Troubleshooting Protocol: Forcing the Migration
Q: My reaction is stuck at the sulfide intermediate. Increasing heat only causes decomposition. What now?
A: Switch to a "High-Dielectric/High-Base" System.
Standard reflux in ethanol/NaOH is insufficient for sterically hindered pyridothiazines. You must stabilize the polar transition state.
Step-by-Step Patch:
Solvent Swap: Move from EtOH to DMF (N,N-Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) . These dipolar aprotic solvents solvate the cation, leaving the anionic nucleophile "naked" and more reactive.
Base Upgrade: Switch to Cs₂CO₃ (Cesium Carbonate) or NaH (Sodium Hydride). The larger Cesium cation is less coordinating, further boosting nucleophilicity.
Microwave Assist: If thermal reflux fails, apply microwave irradiation at 160°C for 10-20 mins . This overcomes the activation energy barrier imposed by the steric bulk.
Visualizing the Workflow (Smiles Rearrangement)
Caption: Decision logic for overcoming steric barriers during the Smiles rearrangement phase.
Module 2: Functionalization (Cross-Coupling)
Issue: Catalyst death during Buchwald-Hartwig amination on the hindered pyridothiazine core.
Diagnosis: The "butterfly" shape of the pyridothiazine core (bent along the N-S axis) creates a unique steric pocket that rejects standard phosphine ligands.
The "Butterfly" Effect & Ligand Selection
Pyridothiazines are not planar; they are folded (butterfly angle ~150-170°). Substituents at the N10 position project into the catalyst's space.
Failure Mode: Standard ligands (e.g., BINAP, PPh3) are either too small to promote reductive elimination or too bulky in the wrong vector, preventing oxidative addition.
Ligand Selection Cheat Sheet
Ligand Class
Recommended Ligand
Best For...
Why it Works
Gen 3 Dialkylbiaryl
BrettPhos
Primary amines, hindered aryl halides
Extremely bulky; promotes reductive elimination in crowded systems.
Gen 4 Dialkylbiaryl
RuPhos
Secondary amines, N-heterocycles
High electron density prevents catalyst poisoning by the thiazine sulfur.
Bisphosphine
Xantphos
Amides, Sulfonamides
Wide bite angle favors reductive elimination of difficult partners.
Troubleshooting Protocol: The "Pre-Activation" Method
Q: I see starting material and dehalogenated byproduct, but no coupled product. Is the sulfur poisoning the catalyst?
A: Likely yes. The thiazine sulfur can chelate Pd. Use a Pre-catalyst.
Do not generate the catalyst in situ from Pd(OAc)₂ or Pd₂dba₃.[1] The induction period allows the sulfur to sequester the palladium.
Step-by-Step Patch:
Source: Use Pd(dba)₂ or a specific G3/G4 Palladacycle Pre-catalyst (e.g., RuPhos Pd G4).
Loading: Increase catalyst loading to 2-5 mol% .
Base: Use LiHMDS or NaOtBu . Avoid weak bases like carbonates if the steric bulk is high.
Additives: If using boronic acids (Suzuki), add TBAB (Tetrabutylammonium bromide) to stabilize the catalytic species.
Visualizing the Catalytic Cycle Failure
Caption: Mechanism of catalytic failure due to sterics and sulfur poisoning, resolved by specific ligand choice.
Module 3: Solubility & Purification
Issue: Product is insoluble in MeOH/DCM, making NMR and chromatography impossible.
Diagnosis: Substituted pyridothiazines prone to
stacking aggregation, exacerbated by the planar segments of the "butterfly" wings.
FAQs for Characterization
Q: My NMR peaks are broad and undefined. Is my product impure?
A: Not necessarily. The "butterfly" flipping of the thiazine ring (inversion at N and S) can happen on the NMR timescale.
Fix: Run Variable Temperature (VT) NMR at 50-60°C in DMSO-d6. This accelerates the flipping, averaging the signals into sharp peaks.
Q: How do I purify this "brick dust"?
A: Avoid column chromatography if possible.
Protocol: Perform a Hot Filtration . Dissolve the crude in boiling chlorobenzene or toluene. Filter while hot to remove inorganic salts (Pd, Cs). Upon cooling, the steric bulk often forces the product to crystallize out cleanly, leaving impurities in the mother liquor.
References
Morak-Młodawska, B., & Pluta, K. (2007).[2] Synthesis of Novel Dipyrido-1,4-thiazines. Heterocycles. Link
Core citation for the Smiles rearrangement conditions in dipyridothiazines.
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link
Authoritative source for ligand selection (BrettPhos/RuPhos) in hindered systems.
Hartwig, J. F. (2008).[3] Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides. Accounts of Chemical Research. Link
Mechanistic grounding for overcoming oxid
Maes, B. U., et al. (2003). Synthesis of pyrido[2,3-b][1,4]thiazines. Tetrahedron. Link
Specific reference for the synthesis of the pyrido-thiazine scaffold.
Welcome to the Advanced Spectroscopy Support Center. You are likely here because your fused thiazine (e.g., benzothiazine, phenothiazine) spectrum is defying standard analysis.
The Core Problem: Fused thiazines present a "perfect storm" for NMR ambiguity:
The "Silent" Bridge: The sulfur atom (
S) is NMR silent, breaking the spin system connectivity.
The "Butterfly" Effect: These rings are rarely planar. They fold along the N-S axis, creating conformational isomers that broaden signals or generate deceptive NOE correlations.
Nitrogen Quadrupolar Broadening: The
N nucleus can broaden adjacent proton signals, obscuring fine structure.
This guide provides the workflows we use internally to resolve these specific anomalies.
Module 1: The Regioisomer Trap (Connectivity)
Symptom: I cannot distinguish between the linear and angular fusion isomers, or the position of a substituent on the aromatic ring relative to the sulfur/nitrogen bridge.
Root Cause: The heteroatoms (S and N) act as "insulators," preventing standard COSY (
) correlations from crossing the ring fusion. You are left with two disconnected spin systems (the aromatic wing and the thiazine core).
The Solution: The "Lighthouse" Strategy (HMBC)
You must rely on quaternary carbons at the ring fusion points to bridge the gap. These carbons act as "lighthouses"—visible to protons on both sides of the heteroatom.
Protocol: Optimized HMBC Setup
Standard HMBC is often tuned for 8 Hz (
and ). However, couplings across heteroatoms (especially Sulfur) can be smaller or widely variable.
Experiment A (Standard): Run HMBC with cnst13 = 8 Hz (approx 62.5 ms delay).
Experiment B (Long-Range): Run a second HMBC with cnst13 = 5 Hz (100 ms delay).
Why? This enhances correlations across the Sulfur atom (
) and detects weak correlations often seen in rigid bicyclic systems.
Decision Workflow: Regioisomer Identification
Figure 1: The "Lighthouse" logic. You must find the single quaternary carbon that "sees" protons from both the thiazine ring and the fused aromatic ring.
Module 2: Stereochemistry & The "Butterfly" Conformation
Symptom: My signals are broad, or I see double sets of peaks that don't match the purity profile (HPLC says 99%). NOESY shows confusing correlations.
Root Cause: Fused thiazines (especially phenothiazines) are not planar; they adopt a "butterfly" shape folded along the N-S axis. The substituents at the nitrogen (N-10) or adjacent carbons can flip between quasi-axial (
Room temperature might be near the "coalescence temperature" (
) where the exchange rate between conformers equals the NMR frequency difference.
Troubleshooting Protocol
Observation
Diagnosis
Action
Broad / Flat Baselines
Near Coalescence ()
Heat the sample (e.g., +40°C to +60°C). If peaks sharpen into one set, it is conformational exchange.
Double Peaks (Sharp)
Slow Exchange ()
Cool the sample (e.g., -20°C to -40°C) to freeze the conformers, or heat to average them.
NOE Anomalies
Exchange Transfer
Use ROESY instead of NOESY. Exchange peaks have the same phase as diagonal (positive); true NOE is negative.
Critical Insight: In 1,4-thiazines, the quasi-axial conformer is often stabilized by anomeric effects if electronegative substituents are present, but steric bulk on the Nitrogen will force the substituent into the quasi-equatorial position to minimize 1,9-diaxial interactions.
Module 3: Heteroatom Forensics (
N & S-Oxidation)
Symptom: I don't know where the protonation site is, or I need to confirm the oxidation state of the sulfur.
Nitrogen Tracking (
N-HMBC)
Direct detection of
N is insensitive. Instead, use HMBC at natural abundance. This is the definitive method to locate the nitrogen and determine if it is protonated or alkylated.
Optimization: Set the delay for
to 5-6 Hz .
Interpretation:
Pyridine-like N (imine):
ppm.
Amine-like N (thiazine):
ppm.
Protonation Effect: Protonation typically causes a shielding (upfield shift) of 20-50 ppm in the
N spectrum.
Sulfur Oxidation States (Chemical Shift Rules)
The oxidation state of the sulfur (S vs SO vs SO
) drastically alters the chemical shifts of the adjacent carbons (-carbons).
Table 1: Carbon Chemical Shift Increments for Thiazines
| Species | Structure |
Note: Values are approximate relative to TMS. The shift from Sulfide to Sulfone is a diagnostic +20 ppm jump.
Module 4: Workflow Visualization
The following diagram illustrates the decision tree for solving an unknown fused thiazine structure.
Figure 2: Comprehensive workflow for structural elucidation of fused thiazines.
References
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[2][3] Retrieved from [Link]
Authoritative source for heteronuclear coupling constants and chemical shift increments.
Martin, G. E., & Hadden, C. E. (2000).[4] Long-Range
H-N Heteronuclear Shift Correlation at Natural Abundance.[4][5][6] Journal of Natural Products, 63(4), 543–585. Retrieved from [Link]
The definitive guide for optimizing Nitrogen detection in heterocycles.
Wang, Y., et al. (2025). Accurately adjusted phenothiazine conformations: reversible conformation transformation. Nature Communications / PMC. Retrieved from [Link]
Recent study detailing the "butterfly" conformational dynamics and axial/equ
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Standard text for pulsed field gradient sequences (HSQC/HMBC) used in the protocols above.
Technical Support Center: Stability & Degradation of 1H-Pyrido[3,2-c][1,2]thiazine Scaffolds
Introduction: The Acidic Stability Paradox The 1H-Pyrido[3,2-c][1,2]thiazine core (often encountered as the 2,2-dioxide "sultam" in oxicam-like NSAIDs) presents a unique stability profile defined by the interplay between...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Acidic Stability Paradox
The 1H-Pyrido[3,2-c][1,2]thiazine core (often encountered as the 2,2-dioxide "sultam" in oxicam-like NSAIDs) presents a unique stability profile defined by the interplay between the basic pyridine ring and the acidic cyclic sulfonamide.
While generally robust under physiological conditions, this scaffold exhibits a specific failure mode in acidic media (pH < 2.0). The protonation of the pyridine nitrogen (
) significantly alters the electronics of the fused system, activating the sulfonamide bond toward hydrolytic cleavage. This guide addresses the mechanistic causes of degradation, diagnostic markers in HPLC/LC-MS, and stabilization strategies.
Module 1: Diagnostic Troubleshooting
Common Issues & Solutions
Symptom
Probable Cause
Diagnostic Check
Corrective Action
New Polar Peak (RRT < 0.5)
Sultam Ring Opening. Acid-catalyzed hydrolysis of the S-N bond yields a zwitterionic pyridyl-sulfonic acid.
Check LC-MS for mass shift of +18 Da (hydrolysis).
Avoid prolonged exposure to pH < 2.0. Store samples in buffered media (pH 4–6).
Mass Balance Loss
Decarboxylation. If a C3-carboxylic acid/ester is present, acidic heating causes decarboxylation (-CO2).
Check for mass shift of -44 Da.
Monitor temperature strictly. Decarboxylation is thermally driven in acid.
Peak Tailing/Broadening
Pyridine Protonation. Interaction of the protonated pyridine with residual silanols on HPLC columns.
Run at pH 2.5 vs. pH 7.0. Tailing worsens at low pH without ion-pairing agents.
Use TFA (0.1%) or TEA modifiers; switch to "hybrid" silica columns (e.g., C18 BEH).
Yellow Colorless Shift
Chromophore Disruption. The conjugated enolic system (if present) is disrupted by ring opening.
UV spectrum comparison: Loss of at ~350–380 nm.
Confirm structural integrity via NMR (loss of enolic proton).
Module 2: Mechanistic FAQs
Q1: Why does the [3,2-c] isomer degrade faster in HCl than neutral buffers?
A: The mechanism is Acid-Catalyzed Sultam Hydrolysis .
In neutral conditions, the cyclic sulfonamide (sultam) is stable. However, in strong acid (0.1 N HCl or stronger):
Protonation: The pyridine nitrogen is the most basic site and protonates first. This creates a localized positive charge.
Inductive Destabilization: The protonated pyridine exerts a strong electron-withdrawing effect on the fused thiazine ring, making the sulfur atom more electrophilic.
Nucleophilic Attack: Water attacks the sulfonyl group (or the adjacent carbonyl if it is an oxicam-type enol), leading to S-N bond cleavage.
Q2: What is the primary degradation product?
A: The ring-opened 3-(aminopyridin-yl)ethanesulfonic acid derivative.
Unlike benzothiazines (Piroxicam), the pyridine nitrogen in the [3,2-c] isomer can act as an intramolecular general acid/base catalyst depending on the specific substitution pattern, potentially accelerating the opening of the thiazine ring.
Q3: How does the "c" fusion ([3,2-c]) compare to [2,3-c] or benzo-analogs?
A:
Benzo (Piroxicam): More stable due to the lack of a basic nitrogen in the fused ring to attract protons and destabilize the S-N bond inductively.
Pyrido[3,2-c]: The pyridine nitrogen is distal to the sulfonamide nitrogen but electronically coupled. Protonation significantly reduces electron density in the thiazine ring, lowering the energy barrier for hydrolysis compared to the benzo analog.
Module 3: Visualization of Degradation Pathways
The following diagram illustrates the critical failure mode of the scaffold in aqueous acid.
Figure 1: Acid-catalyzed hydrolysis pathway of the pyrido-thiazine sultam ring.
Module 4: Experimental Protocols
Protocol A: Forced Degradation (Acid Stress)
Purpose: To determine the kinetic stability of the scaffold and identify degradation impurities.
Reagents:
0.1 N HCl
1.0 N HCl
Acetonitrile (HPLC grade)
Procedure:
Preparation: Dissolve 10 mg of the compound in 2 mL Acetonitrile (co-solvent).
Acid Addition: Add 8 mL of 0.1 N HCl (Target concentration: 1 mg/mL).
Stress Conditions:
Sample A: Ambient temperature (25°C) for 24 hours.
Sample B: Heat at 60°C for 4 hours.
Sample C (Control): Neutral buffer (pH 7.0) at 60°C.
Quenching: Neutralize aliquots immediately with equal molar NaOH to stop hydrolysis.
Analysis: Analyze via HPLC-UV/PDA (254 nm) and LC-MS.
Acceptance Criteria:
< 5% degradation at 25°C (Stable).
10% degradation at 60°C indicates susceptibility to acid hydrolysis (requires enteric coating or buffered formulation).
Protocol B: LC-MS Method Parameters
Optimized for polar degradation products.
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm, 4.6 x 100 mm.
Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to keep pyridine protonated for better peak shape).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 15 minutes.
Detection:
UV: 200–400 nm scan.
MS: ESI Positive Mode (Look for [M+H]+ and [M+H+18]+).
References
Lombardino, J. G., & Wiseman, E. H. (1972). Piroxicam and other anti-inflammatory N-heterocyclic carboxamides of 4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide. Journal of Medicinal Chemistry.[1] Link
Gouda, M. A., et al. (2017).[2][3] Synthesis and medicinal importance of oxicams and their analogues.[3][4] Synthetic Communications.[3] Link
Temple, C., et al. (1983). Synthesis of potential anticancer agents.[2][1] Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines.[1][5] Journal of Medicinal Chemistry.[1] Link
PubChem Compound Summary. (2023). 1H-Pyrido[3,2-e][1,3,4]thiadiazine (Structural Analog Data). National Center for Biotechnology Information. Link
Sztanke, K., et al. (2015). Synthesis of Novel Pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine 6,6-dioxide Derivatives. Molecules.[2][1][3][4][6][7][8][9][10][11][12][13] Link
A Researcher's Guide to Pyridothiazine Rings: A Comparative Analysis of Electronic Properties via Density Functional Theory
This guide provides an in-depth comparative analysis of the electronic properties of pyridothiazine rings, leveraging the predictive power of Density Functional Theory (DFT). Designed for researchers, medicinal chemists,...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparative analysis of the electronic properties of pyridothiazine rings, leveraging the predictive power of Density Functional Theory (DFT). Designed for researchers, medicinal chemists, and materials scientists, this document elucidates the causal relationships between molecular structure, electronic characteristics, and potential applications, particularly in drug development. We move beyond mere procedural descriptions to offer a self-validating framework for computational analysis, grounded in established scientific principles and supported by experimental context.
The Significance of the Pyridothiazine Scaffold
Heterocyclic compounds form the backbone of a vast majority of physiologically active molecules. Among these, sulfur and nitrogen-containing heterocycles like pyridothiazines—a fusion of pyridine and thiazine rings—are of significant interest. These scaffolds are structurally related to phenothiazines, a class of compounds known for a wide array of biological activities, including neuroleptic, anticancer, and anti-inflammatory effects.[1][2][3] The introduction of a nitrogen atom into the phenothiazine structure to create an azaphenothiazine, such as a pyridothiazine, modulates the molecule's electronic properties, which in turn can fine-tune its biological activity and pharmacokinetic profile.[1] Understanding these electronic properties is therefore paramount for the rational design of new, more effective therapeutic agents.
Density Functional Theory (DFT) as a Predictive Tool
Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational method for investigating the electronic structure and properties of molecules.[4][5] Unlike more computationally expensive ab initio methods, DFT calculates the electronic energy and properties of a molecule based on its electron density, offering a remarkable balance of accuracy and efficiency.[6] This makes it an ideal choice for screening libraries of compounds and for gaining insights into structure-activity relationships (SAR) before committing to costly and time-consuming synthesis.[7][8] Key electronic properties that can be reliably calculated with DFT include frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and global reactivity descriptors, all of which are critical for predicting a molecule's behavior in a biological system.[9][10]
Core Concepts in Electronic Property Analysis
A molecule's reactivity, stability, and interaction with biological targets are governed by its electronic landscape. DFT allows us to visualize and quantify this landscape through several key parameters.
Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.[10][11] The HOMO energy (EHOMO) relates to the ability to donate an electron, while the LUMO energy (ELUMO) relates to the ability to accept an electron.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of molecular stability and reactivity.[4][9] A small energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO.[10][11] This property is often correlated with biological activity.
Global Reactivity Descriptors: Derived from HOMO and LUMO energies, these descriptors quantify reactivity.[9]
Chemical Hardness (η): Measures resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.[10]
Chemical Softness (S): The reciprocal of hardness; soft molecules are more reactive.
Electronegativity (χ): The ability of a molecule to attract electrons.
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.
The relationship between these properties and the ultimate biological activity of a compound is a cornerstone of modern drug design.
Caption: Relationship between DFT calculations, electronic properties, and predicted molecular behavior.
Comparative Analysis: Pyridothiazine vs. Analogues
To illustrate the utility of DFT, let's consider a hypothetical comparative study between a parent pyridothiazine, a phenothiazine, and a substituted pyridothiazine derivative. The choice of functional (B3LYP) and basis set (6-311G(d,p)) is a common and well-validated approach for such organic heterocyclic systems, providing reliable results for electronic properties.[12]
Compound
EHOMO (eV)
ELUMO (eV)
ΔE (eV)
Dipole Moment (Debye)
Phenothiazine
-5.15
-1.10
4.05
2.10
10H-1,9-diazaphenothiazine (Pyridothiazine)
-5.40
-1.55
3.85
3.50
Electron-Withdrawing Group (EWG) Substituted Pyridothiazine
-5.75
-1.80
3.95
4.80
Electron-Donating Group (EDG) Substituted Pyridothiazine
-5.20
-1.40
3.80
3.90
Note: These values are illustrative for comparative purposes and would be generated from specific DFT calculations.
Analysis of Data:
Pyridothiazine vs. Phenothiazine: The introduction of the pyridine nitrogen atom (creating the pyridothiazine) lowers both the HOMO and LUMO energy levels. This is due to the electron-withdrawing nature of the nitrogen atom. The HOMO-LUMO gap (ΔE) is slightly reduced, suggesting a potential increase in reactivity compared to phenothiazine.[13]
Effect of Substituents:
An Electron-Withdrawing Group (EWG) , such as a nitro group, further lowers the HOMO and LUMO energies, making the molecule a better electron acceptor. The energy gap may increase, potentially enhancing stability.
An Electron-Donating Group (EDG) , such as an amino group, raises the HOMO energy, making the molecule a better electron donor. This typically leads to a smaller energy gap, indicating higher reactivity.[13][14]
These computational results provide a clear, quantitative basis for selecting which derivatives to synthesize for specific biological targets. For instance, a molecule designed to interact with an electron-rich active site might benefit from the inclusion of an EWG.
Experimental Protocol: A Step-by-Step DFT Workflow
This section provides a standardized, self-validating protocol for performing DFT calculations on a novel pyridothiazine derivative using a common software package like Gaussian.
Caption: A standardized workflow for DFT analysis of pyridothiazine derivatives.
Detailed Steps:
Structure Generation: Draw the 3D structure of the pyridothiazine molecule using a graphical interface like GaussView. Ensure correct atom types and initial bond lengths.
Geometry Optimization:
Causality: This is the most critical step. We must find the lowest energy conformation (the most stable structure) of the molecule. All subsequent electronic properties are only meaningful if calculated at this energy minimum.
Method: Use a reliable functional like B3LYP, which is known to perform well for organic molecules. A Pople-style basis set like 6-31G(d,p) provides a good starting point, including polarization functions (d,p) to accurately describe bonding.[7][15]
Vibrational Frequency Analysis:
Causality: This step validates the optimization. A true energy minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state, not a stable structure, and requires re-optimization. This is a crucial self-validation check.
Property Calculation:
Causality: Using the validated, optimized geometry, perform a final, high-accuracy calculation to obtain the electronic properties. The Pop=Full keyword in Gaussian requests a full output of molecular orbitals, their energies, and atomic charges.
Data Extraction and Analysis:
From the output file, extract the energies of the HOMO and LUMO.[16]
Calculate the HOMO-LUMO gap (ΔE).
Use the orbital energies to calculate global reactivity descriptors.
Visualize the HOMO, LUMO, and Molecular Electrostatic Potential (MEP) surfaces to understand regions of electron density and potential sites for electrophilic or nucleophilic attack.
Conclusion and Future Outlook
DFT studies provide an indispensable tool for the modern medicinal chemist, offering profound insights into the electronic properties that drive the biological activity of complex heterocyclic systems like pyridothiazines. By systematically comparing the HOMO-LUMO gaps, orbital energies, and reactivity descriptors of various derivatives, researchers can establish clear structure-activity relationships. This computational-first approach allows for the intelligent design of molecules with tailored electronic properties, accelerating the discovery of novel drug candidates by prioritizing the synthesis of compounds with the highest probability of success. The integration of these in-silico techniques is no longer just an academic exercise but a critical, resource-saving component of the drug development pipeline.[8][12]
References
A Review on Medicinally Important Heterocyclic Compounds. (2022). Vertex AI Search.
Kabir, E., Noyon, M. R. O., Hossain, M. A., & Acharjee, P. (2022). DFT and Pharmacokinetic Study of Some Heterocyclic Aspirin Derivatives as The Cyclooxygenase Inhibitors: An In-Silico Approach. Pharmacognosy Journal, 14(6s).
Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. (2019).
Martula, E. (2025). The new dipyridothiazine derivatives- synthesis, properties analysis and anticancer activity.
New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflamm
DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. (2023).
DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIV
Experimental Approach, Computational DFT Investigation and a Biological Activity in the Study of an Organic Heterocyclic Compound. (2019). Lupine Publishers.
DFT computational study of pyridazine derivatives as corrosion inhibitors for mild steel in acidic media. (2025).
Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. (n.d.). IISTE.org.
New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflamm
Synthesis, Characterization, DFT Study, and In Silico Evaluation of a Thiophene-Thiazole Scaffolds as a Potential Mycobacterium tuberculosis CYP51 Inhibitor. (2025). MDPI.
New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. (2025).
A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory. (2022). NIH.
Density Functional Theory (DFT) investigation for Pyridazine and Pyridazine-P, Al, As, B, C and In interactions. (2025).
Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine deriv
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv
Butnariu, R. M., & Mangalagiu, I. I. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. Bioorganic & medicinal chemistry, 17(7), 2823–2829.
HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. (2023). YouTube.
Synthesis, growth, DFT, and HOMO-LUMO studies on pyrazolemethoxy benzaldehyde crystals. (n.d.).
DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)
Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. (n.d.). MDPI.
Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. (n.d.). MDPI.
Synthesis and electronic properties of some new phenothiazine derivatives designed as building blocks for functional materials. (n.d.). Babes-Bolyai University.
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Focus: 1,2-Benzothiazine-1,1-dioxides (Oxicams) vs. Pyrido[2,3-e][1,2]thiazine-1,1-dioxides[1]
Executive Summary: The Aza-Analogue Advantage
The bioisosteric replacement of the benzene ring in 1,2-benzothiazine (the core scaffold of NSAIDs like Piroxicam and Meloxicam) with a pyridine ring to form pyridothiazine represents a strategic shift in medicinal chemistry.[1] This modification—specifically creating pyrido[2,3-e][1,2]thiazine-1,1-dioxides —is not merely a structural novelty but a functional evolution designed to address the physicochemical limitations of classical oxicams.[1]
Key Comparative Insights:
Solubility & pKa: The introduction of the pyridine nitrogen lowers the pKa of the enolic hydroxyl group (via electron withdrawal), potentially enhancing aqueous solubility at physiological pH compared to the benzo-analogs.[1]
Metabolic Stability: The pyridine ring alters the metabolic soft spots, avoiding the formation of specific arene-oxide intermediates associated with benzene ring metabolism, thereby modifying the toxicity profile.[1]
Potency: Recent derivatives (e.g., the "TG" series) have demonstrated COX-2 selectivity ratios superior or comparable to Meloxicam, with reduced ulcerogenic potential.[1]
Structural & Electronic Rationale
The transition from benzothiazine to pyridothiazine involves replacing the carbocyclic ring with a nitrogen-containing heterocycle. This change fundamentally alters the electronic landscape of the molecule.[1]
Electronic Modulation
In 1,2-benzothiazines (Oxicams), the acidity of the enolic hydroxyl group (position 4) is critical for COX enzyme binding (interacting with Arg120).[1]
Benzothiazine: The benzene ring is electron-rich.
Pyridothiazine: The pyridine nitrogen acts as an electron sink.[1] This electron-withdrawing effect stabilizes the enolate anion formed at position 4, increasing the acidity (lower pKa) of the drug.[1] This often correlates with stronger ionic interactions within the enzyme active site.[1]
Structural Visualization
The following diagram illustrates the core scaffold transition and the resulting physicochemical shifts.
Figure 1: Structural and functional consequences of replacing the benzene ring with pyridine in the thiazine scaffold.
Comparative Performance Matrix
The following data aggregates findings from recent studies comparing classical benzothiazines (Meloxicam) against novel pyridothiazine derivatives (specifically Mannich base derivatives like TG11).
High (Compound TG11 is preferential COX-2 inhibitor)
Maintained/Improved: Selectivity is retained, often with better safety profiles.[1]
Ulcerogenic Index
Moderate
Low
Safety: Pyridothiazines generally show reduced gastric irritation due to altered acidity and solubility.[1]
Synthetic Yield
High (>80% typical)
Moderate (40-65% typical)
Accessibility: Pyridine chemistry is more sensitive to nucleophilic attacks, slightly lowering yields.[1]
Metabolic Stability
CYP450 oxidation (Methyl group)
Oxidation + N-oxide formation potential
Clearance: Pyridothiazines may have shorter half-lives depending on substituents.
Data Source: Szczęśniak-Sięga et al. (2020) evaluated the "TG" series of pyridothiazines. Compound TG11 showed COX-2 inhibition comparable to Meloxicam but with a distinct solubility profile.
Synthetic Workflow & Accessibility
Synthesizing pyridothiazines is more challenging than their benzo-counterparts due to the reduced reactivity of the pyridine ring toward electrophilic substitution and the sensitivity of the ring nitrogen.
Synthetic Pathway (Graphviz)[1]
Figure 2: General synthetic route for pyrido-fused thiazine derivatives.
Experimental Protocols
To validate the bioisosteric advantage, the following protocols are recommended. These are designed to be self-validating: positive controls (Meloxicam) must be included to ensure assay integrity.
Protocol A: Synthesis of the Pyridothiazine Core
Rationale: This method utilizes the Gabriel-Colman rearrangement, the standard for accessing 4-hydroxy-thiazine 1,1-dioxides.
Isolation: Evaporate solvent, dissolve residue in water, and acidify with 2M HCl to precipitate the pyrido[2,3-e][1,2]thiazine core.[1] Recrystallize from ethanol.
using non-linear regression (sigmoidal dose-response).
References
Szczęśniak-Sięga, B., et al. (2020). "New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity."[1][2][4] International Journal of Molecular Sciences, 21(23), 9122.[1][5]
[1]
Francotte, P., et al. (2008). "Synthesis and Pharmacological Evaluation of a Second Generation of Pyridothiadiazine 1,1-dioxides Acting as AMPA Potentiators."[1][6] Bioorganic & Medicinal Chemistry, 16(23), 9948-9956.[1][6]
Lombardino, J. G., & Wiseman, E. H. (1972). "Sudoxicam and Related N-Heterocyclic Carboxamides of 4-Hydroxy-2H-1,2-benzothiazine 1,1-Dioxide."[1] Journal of Medicinal Chemistry, 15(8), 848-849.[1] (Foundational text for Benzothiazine SAR).
Malik, I., et al. (2021). "Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives."[1] Pharmaceuticals, 18, 01484.[1][3]